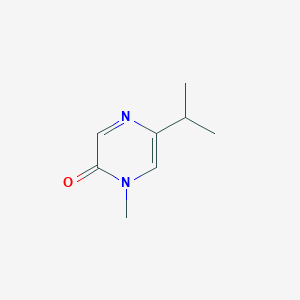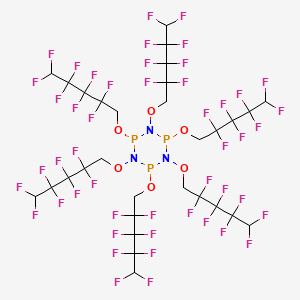
1,2,3,4,5,6-Hexakis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3,5,2,4,6-triazatriphosphinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5,6-Hexakis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3,5,2,4,6-triazatriphosphinane is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple fluorinated alkoxy groups attached to a triazatriphosphinane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexakis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3,5,2,4,6-triazatriphosphinane typically involves the reaction of a triazatriphosphinane precursor with fluorinated alkoxy reagents. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran may be used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of larger reaction vessels, automated systems for reagent addition, and continuous monitoring of reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions
1,2,3,4,5,6-Hexakis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3,5,2,4,6-triazatriphosphinane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized phosphorus species.
Reduction: Reduction reactions could involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus compounds.
Substitution: The fluorinated alkoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphoryl compounds, while substitution reactions could produce derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Medicine: Investigated for potential therapeutic uses, although specific applications may require further research.
Industry: Utilized in the development of advanced materials, such as coatings or polymers with unique properties.
作用機序
The mechanism of action of 1,2,3,4,5,6-Hexakis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3,5,2,4,6-triazatriphosphinane involves its interaction with molecular targets through its fluorinated alkoxy groups and triazatriphosphinane core. These interactions can affect various biochemical pathways and processes, depending on the specific application and context.
類似化合物との比較
Similar Compounds
Hexakis(alkoxy)-triazatriphosphinanes: Compounds with different alkoxy groups attached to the triazatriphosphinane core.
Fluorinated Organophosphorus Compounds: Other organophosphorus compounds with fluorinated substituents.
Uniqueness
1,2,3,4,5,6-Hexakis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3,5,2,4,6-triazatriphosphinane is unique due to the specific arrangement and type of fluorinated alkoxy groups, which impart distinct chemical and physical properties compared to other similar compounds.
特性
分子式 |
C30H18F48N3O6P3 |
|---|---|
分子量 |
1521.3 g/mol |
IUPAC名 |
1,2,3,4,5,6-hexakis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3,5,2,4,6-triazatriphosphinane |
InChI |
InChI=1S/C30H18F48N3O6P3/c31-7(32)19(55,56)25(67,68)13(43,44)1-82-79-88(85-4-16(49,50)28(73,74)22(61,62)10(37)38)80(83-2-14(45,46)26(69,70)20(57,58)8(33)34)90(87-6-18(53,54)30(77,78)24(65,66)12(41)42)81(84-3-15(47,48)27(71,72)21(59,60)9(35)36)89(79)86-5-17(51,52)29(75,76)23(63,64)11(39)40/h7-12H,1-6H2 |
InChIキー |
RTSGVPIDVJTIGB-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)ON1P(N(P(N(P1OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


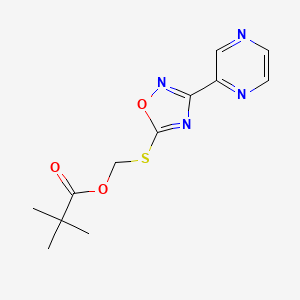
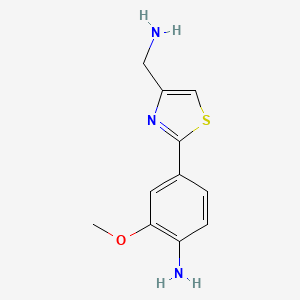
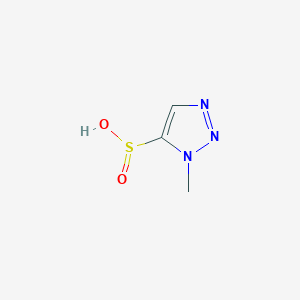

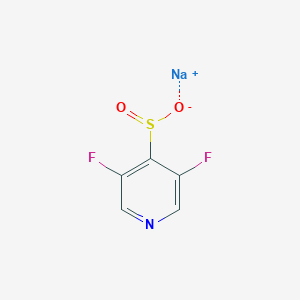
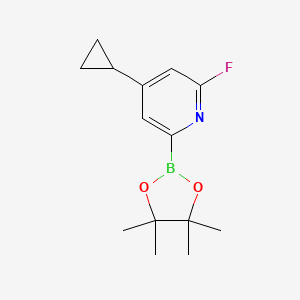
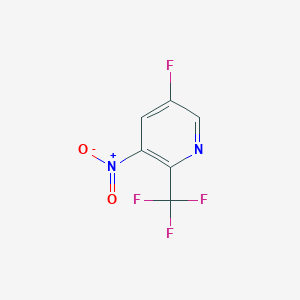
![2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13113472.png)
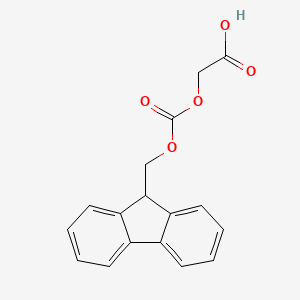
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13113497.png)
![(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13113499.png)
![1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane](/img/structure/B13113500.png)

